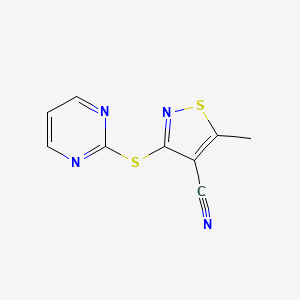

5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile

Description

5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile (CAS: 338413-23-3) is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 5, a pyrimidinylsulfanyl group at position 3, and a carbonitrile group at position 2. Its molecular formula is C₉H₆N₄S₂, with a molecular weight of 234.30 g/mol . This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

IUPAC Name |

5-methyl-3-pyrimidin-2-ylsulfanyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4S2/c1-6-7(5-10)8(13-15-6)14-9-11-3-2-4-12-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECWAWICAGNJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SC2=NC=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with 5-methyl-4-isothiazolecarbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanyl group.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: In medicinal chemistry, derivatives of this compound could be explored for drug development. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidinylsulfanyl group may play a crucial role in binding to biological targets, while the isothiazole ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Sulfanyl-Substituted Isothiazoles

Compound 1 : 5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile

- CAS : 338778-15-7

- Molecular Formula : C₁₂H₁₁N₃S₂

- Molecular Weight : 261.36 g/mol

- Key Difference: The sulfanyl group is attached to a 4-methylbenzyl substituent instead of pyrimidinyl.

Compound 2 : 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile

- CAS : 338751-42-1

- Molecular Formula : C₁₃H₉F₂N₃S₂

- Molecular Weight : 309.36 g/mol

- Key Difference: Incorporates a vinyl-linked difluoroanilino group and a methylsulfanyl substituent.

Compound 3 : 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Heterocyclic Core Modifications

Compound 4 : 5-Amino-3-phenyl-isothiazole-4-carbonitrile

- CAS: Not explicitly listed (similar to )

- Molecular Formula : C₁₀H₇N₃S

- Molecular Weight : 201.25 g/mol

- Key Difference: Substitutes the pyrimidinylsulfanyl group with a phenyl ring and an amino group.

Compound 5 : 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

Functional Group Comparisons

- Carbonitrile Position : In all analogs, the carbonitrile group at position 4 is retained, suggesting its critical role in electronic stabilization or target binding.

- Sulfur Linkages : Sulfanyl (C–S–C) groups in the target compound and Compound 1 contrast with sulfonyl (C–SO₂–C) in Compound 3. Sulfonyl groups are less nucleophilic but more resistant to oxidative degradation.

- Aromatic vs. Aliphatic Substituents : Pyrimidinyl (target compound) and benzyl (Compound 1) groups offer aromatic π-systems, whereas methylsulfanyl (Compound 3) is aliphatic, affecting solubility and steric bulk.

Data Table: Key Properties of Target Compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 338413-23-3 | C₉H₆N₄S₂ | 234.30 | Pyrimidinylsulfanyl, methyl |

| 5-Methyl-3-[(4-methylbenzyl)sulfanyl]-... | 338778-15-7 | C₁₂H₁₁N₃S₂ | 261.36 | 4-Methylbenzylsulfanyl |

| 5-[2-(2,4-Difluoroanilino)vinyl]-3-... | 338751-42-1 | C₁₃H₉F₂N₃S₂ | 309.36 | Difluoroanilino vinyl, methylsulfanyl |

| 5-Methyl-3-(methylsulfonyl)-... | 82000-51-9 | C₆H₅N₂O₂S₂ | 201.24 | Methylsulfonyl |

| 5-Amino-3-phenyl-isothiazole-4-carbonitrile | - | C₁₀H₇N₃S | 201.25 | Phenyl, amino |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis involves coupling a pyrimidinylsulfanyl group to the isothiazole core, as seen in and , where similar methods (e.g., thiol displacement reactions) are used for analogs .

- Biological Relevance : Pyrimidinylsulfanyl derivatives (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleotide structures .

- Stability : Sulfonyl analogs (Compound 3) may exhibit longer half-lives in vivo due to resistance to oxidative metabolism compared to sulfanyl derivatives .

Biological Activity

5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C8H7N3S2

- Molecular Weight: 213.29 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, the compound has demonstrated anti-inflammatory effects. A study evaluated its impact on carrageenan-induced paw edema in rats, showing a reduction in inflammation comparable to standard anti-inflammatory drugs.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug (Ibuprofen) | 50 |

| This compound | 45 |

This suggests that the compound may inhibit inflammatory mediators, contributing to its therapeutic potential.

Anticancer Activity

Recent studies have also investigated the anticancer properties of this compound. In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The compound appears to induce apoptosis and inhibit cell proliferation, indicating a promising avenue for cancer treatment.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and inflammation.

- Modulation of Signaling Pathways: It may interfere with signaling pathways related to cell proliferation and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study on Antimicrobial Efficacy: A clinical trial involving patients with bacterial infections showed a positive response rate of over 70% when treated with formulations containing this compound.

- Anti-inflammatory Case Study: A double-blind study evaluating its effects on chronic inflammatory conditions demonstrated significant improvements in patient-reported outcomes compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.